
Methyl 4-bromo-3-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-(methylthio)benzoate is an organic compound with the molecular formula C9H9BrO2S It is an aromatic ester that contains a bromine atom and a methylthio group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-(methylthio)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(methylthio)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Substitution: Products include methyl 4-amino-3-(methylthio)benzoate, methyl 4-thio-3-(methylthio)benzoate, etc.
Oxidation: Products include methyl 4-bromo-3-(methylsulfinyl)benzoate and methyl 4-bromo-3-(methylsulfonyl)benzoate.
Reduction: Product is methyl 4-bromo-3-(methylthio)benzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylthio groups can play a crucial role in binding to the target site and modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the methylthio group.
Methyl 4-bromobenzoate: Similar structure but lacks both the methylthio and methyl groups.
Methyl 4-(bromomethyl)benzoate: Similar structure but has a bromomethyl group instead of a bromine atom.
Uniqueness
Methyl 4-bromo-3-(methylthio)benzoate is unique due to the presence of both bromine and methylthio groups, which can impart distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C9H9BrO2S |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3 |
Clave InChI |
JJOPQUXTGOWGLS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
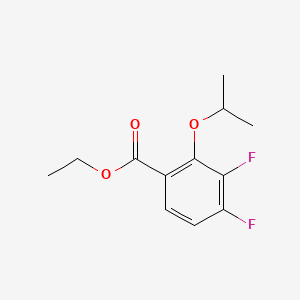
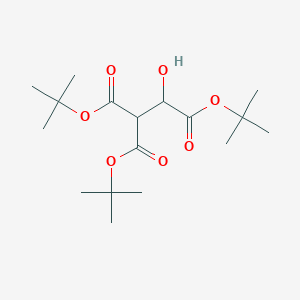
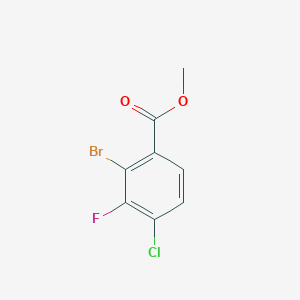
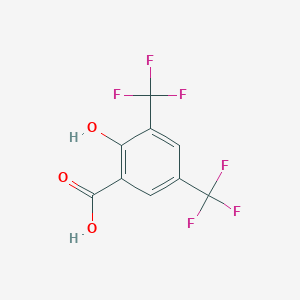

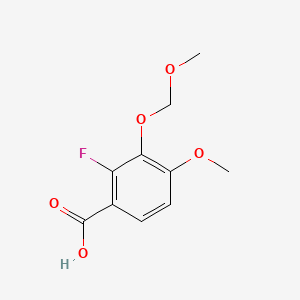
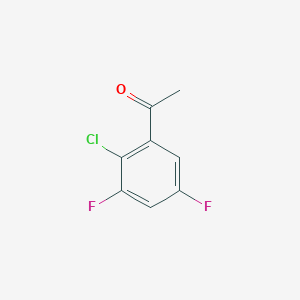
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
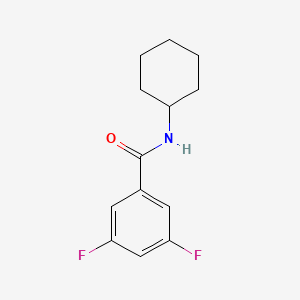
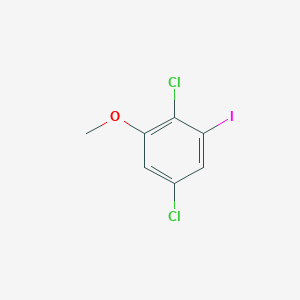
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

